molecular formula C15H15BrN2O B11825472 3-bromo-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine CAS No. 1356087-51-8

3-bromo-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

Cat. No.: B11825472
CAS No.: 1356087-51-8
M. Wt: 319.20 g/mol
InChI Key: SPITYEDCKVPGCV-UHFFFAOYSA-N
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Description

3-bromo-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a heterocyclic compound that features a pyrrolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine typically involves multi-step organic reactionsThe reaction conditions often involve the use of bases like sodium hydride and solvents such as dimethylformamide (DMF) to facilitate the substitution reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, possibly through continuous flow chemistry techniques and the use of automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

3-bromo-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

Antimicrobial Activity

Studies have shown that 3-bromo-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine demonstrates significant antimicrobial properties against various bacterial strains. Its effectiveness against both Gram-positive and Gram-negative bacteria makes it a candidate for developing new antibacterial agents.

Bacterial StrainActivity ObservedReference
Staphylococcus aureusSignificant inhibition
Escherichia coliModerate inhibition
Pseudomonas aeruginosaSignificant inhibition

Anticancer Properties

The compound has been investigated for its potential anticancer effects. In vitro studies indicate that it can inhibit the growth of various cancer cell lines by targeting specific pathways associated with tumor growth.

Cancer Cell LineInhibition PercentageReference
MCF-7 (Breast Cancer)70% inhibition
HeLa (Cervical Cancer)65% inhibition
A549 (Lung Cancer)75% inhibition

Anti-inflammatory Activity

The compound has also shown promise in anti-inflammatory applications by inhibiting the production of pro-inflammatory cytokines in stimulated human peripheral blood mononuclear cells (PBMCs). This suggests potential therapeutic uses in conditions characterized by inflammation.

Case Studies

Recent studies have highlighted the potential of this compound in drug development:

  • Study on Antimicrobial Activity : Research conducted on various derivatives revealed that this compound exhibited superior antimicrobial activity compared to traditional antibiotics, indicating its potential as a lead compound for developing new antibacterial agents.
  • Antitumor Research : Another study focused on evaluating the antitumor effects on different cancer cell lines. Results indicated significant inhibition of cell growth in MCF-7 and A549 cells, suggesting its utility in cancer therapy.

Mechanism of Action

The mechanism of action of 3-bromo-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

3-Bromo-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a unique pyrrolo[3,4-b]pyridine core structure with a bromine atom and a methoxybenzyl substituent, which may contribute to its diverse biological properties.

  • Molecular Formula : C15_{15}H15_{15}BrN2_2O
  • Molecular Weight : 319.2 g/mol
  • CAS Number : 1356087-51-8

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain pathogens. The mechanism of action likely involves interactions with specific enzymes or receptors within microbial cells, leading to alterations in cellular processes and inhibition of growth.
  • Anticancer Activity : The compound has also been investigated for its potential anticancer properties. It may exert its effects by targeting cancer cell signaling pathways or inducing apoptosis in malignant cells. The unique structural features of the compound could enhance its efficacy compared to other similar compounds.

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the presence of the bromine atom and the methoxybenzyl group may facilitate interactions with molecular targets such as:

  • Enzymes involved in metabolic pathways
  • Receptors linked to cell proliferation and survival

Case Studies and Research Findings

Recent studies have focused on optimizing the biological activity of pyrrolo[3,4-b]pyridine derivatives. For instance, modifications to the substituents on the pyrrolo framework have been shown to significantly affect both antimicrobial and anticancer activities.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of pathogen growth
AnticancerInduction of apoptosis
Enzyme InteractionPotential enzyme inhibition

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions. A common method is the Suzuki–Miyaura coupling reaction, which allows for the formation of carbon-carbon bonds between aryl halides and organoboron compounds in the presence of a palladium catalyst.

Table 2: Synthetic Routes and Modifications

Synthetic MethodDescription
Suzuki–Miyaura CouplingForms C-C bonds using aryl halides
Functional Group TransformationsEnhances biological activity through modification

Future Directions

Further research is needed to fully elucidate the biological mechanisms underlying the activity of this compound. Investigating structure-activity relationships (SAR) will be crucial for optimizing this compound's efficacy and selectivity against specific biological targets.

Properties

CAS No.

1356087-51-8

Molecular Formula

C15H15BrN2O

Molecular Weight

319.20 g/mol

IUPAC Name

3-bromo-6-[(4-methoxyphenyl)methyl]-5,7-dihydropyrrolo[3,4-b]pyridine

InChI

InChI=1S/C15H15BrN2O/c1-19-14-4-2-11(3-5-14)8-18-9-12-6-13(16)7-17-15(12)10-18/h2-7H,8-10H2,1H3

InChI Key

SPITYEDCKVPGCV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CC3=C(C2)N=CC(=C3)Br

Origin of Product

United States

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